This compound is synthesized from furan and tetrahydroisoquinoline, which are both significant in medicinal chemistry. The compound is cataloged under the CAS number 1007979-03-4 and is available from various chemical suppliers such as Enamine Ltd. and Santa Cruz Biotechnology . Its classification as a carboxylic acid derivative allows it to participate in various chemical reactions typical of such compounds.
The synthesis of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves several steps:
Technical parameters such as temperature control, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling methods such as Density Functional Theory (DFT) to predict electronic properties and stability.
As a versatile compound, 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in drug design and development.
The mechanism of action for compounds like 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid often involves:
Detailed studies using techniques such as molecular docking and enzyme kinetics can provide insights into its specific mechanisms.
The physical and chemical properties of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid include:
These properties influence its handling and application in laboratory settings.
The applications of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid span across various fields:
The synthesis of 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (molecular formula: C₁₅H₁₃NO₄, MW: 271.27 g/mol) follows multi-step protocols that strategically assemble the tetrahydroisoquinoline (THIQ) core before introducing key functional groups [2] [4]. The primary synthetic route employs a modified Pictet-Spengler condensation as the pivotal cyclization step, where a phenethylamine derivative reacts with a carbonyl source under acidic conditions to form the THIQ scaffold [9]. This method offers exceptional versatility for introducing diverse substituents at the C1 and C3 positions of the isoquinoline ring system. Industrial-scale production further optimizes this approach using continuous flow chemistry to enhance reaction efficiency and purity while minimizing purification steps [2].
Post-cyclization, the critical furan-2-carbonyl acylation is achieved through nucleophilic acyl substitution. The secondary amine nitrogen of the THIQ intermediate undergoes acylation with either furan-2-carbonyl chloride or activated furan-2-carboxylic acid derivatives (e.g., N-hydroxysuccinimide esters). This step requires precise stoichiometric control to prevent over-acylation or racemization at the C3 stereocenter [2] [4]. Alternative routes explored in patent literature involve the stepwise assembly of the furanoyl moiety directly on the THIQ nitrogen using furfural derivatives under reductive amination conditions, though these methods typically yield lower efficiency compared to direct acylation [10].
Table 1: Comparative Analysis of Synthetic Routes for THIQ Core Assembly
Synthetic Approach | Key Reagents/Conditions | Yield Range | Complexity | Functional Group Compatibility |
---|---|---|---|---|
Pictet-Spengler Condensation | Aldehyde + β-phenethylamine, BF₃·OEt₂, DCM, 0°C to RT | 60-85% | Moderate | High (various aldehydes) |
N-Acylation/Cyclization | N-protected amino acid, POCl₃, reflux | 45-65% | High | Moderate (sensitive to sterics) |
Chiral Pool Derivatization | L-Phenylalanine derivatives, TiCl₄, -78°C | 70-90% | High | Low (specific substrates) |
The biological activity of 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is profoundly influenced by its absolute stereochemistry at the C3 position, with the (3S)-enantiomer demonstrating superior receptor binding affinity in pharmacological studies [2] [8]. Synthetic methodologies for accessing this stereoisomer predominantly employ chiral resolution or asymmetric synthesis techniques. Industrial processes described by VulcanChem utilize enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica lipase B) to separate racemic mixtures, achieving >99% enantiomeric excess (ee) for the (3S)-isomer [2]. This enzymatic approach offers scalability and avoids harsh conditions that might degrade the acid-sensitive furan ring.
Catalytic asymmetric methods provide a more direct route to the desired stereoisomer. Chiral Lewis acid catalysts, particularly those based on bisoxazoline-copper(II) complexes, enable enantioselective Pictet-Spengler reactions. These catalysts coordinate with aldehyde substrates to form chiral iminium intermediates, inducing facial selectivity during cyclization [9]. For instance, the Yamamoto catalyst (VAPOL-phosphoric acid) achieves 92% ee in THIQ formation at -40°C in toluene [9]. Recent patent literature discloses chiral auxiliary-mediated approaches employing (1R,2S,5R)-(-)-menthyl sulfinate derivatives to control stereochemistry during ring formation, followed by auxiliary removal under mild reducing conditions to preserve the acid functionality [10].
The introduction of the furan-2-carbonyl moiety presents unique challenges due to the potential ring opening of the furan under strongly acidic or basic conditions. Catalytic acylation using N,N'-carbonyldiimidazole (CDI) activation has emerged as the most efficient methodology, allowing the reaction to proceed under mild conditions (0-25°C) in aprotic solvents like tetrahydrofuran or dichloromethane [2]. This approach minimizes furan decomposition while achieving near-quantitative activation of the carboxylic acid. Industrial-scale production employs continuous flow reactors with immobilized CDI analogs on silica supports to enhance atom economy and reduce reagent waste [2].
Alternative catalytic methodologies include transition metal-catalyzed carbonylations using palladium complexes. These methods employ furan-2-boronic acid and carbon monoxide gas under mild pressures (1-5 atm) to directly acylate the THIQ nitrogen. While this approach demonstrates excellent functional group tolerance, its industrial adoption remains limited due to catalyst cost and handling complexities [2]. Organocatalytic approaches using 4-dimethylaminopyridine (DMAP) or N-heterocyclic carbenes (NHCs) facilitate the esterification of furan-2-carboxylic acid prior to amide bond formation, though this adds synthetic steps [2].
Table 2: Catalytic Systems for Furanoyl Group Incorporation
Catalyst System | Reaction Conditions | Activation Mechanism | Conversion Efficiency | Furan Stability |
---|---|---|---|---|
CDI (N,N'-Carbonyldiimidazole) | THF, 0°C → RT, 2-4h | In situ carboxylic acid activation | >95% | Excellent (no degradation) |
Pd(PPh₃)₂Cl₂/CO | Toluene, 80°C, 10-15 psi CO | Carbonylative coupling | 80-87% | Good (monitored) |
DMAP (4-Dimethylaminopyridine) | DCM, reflux, 12h | Nucleophilic catalysis | 65-75% | Moderate (side products) |
Immobilized CDI on SiO₂ | Continuous flow, 50°C | Solid-phase activation | 98% (continuous) | Excellent |
The cyclization step forming the tetrahydroisoquinoline core exhibits profound solvent dependence and temperature sensitivity. Optimal yields (82-87%) occur in dichloromethane (DCM) at -10°C to 0°C using BF₃·OEt₂ as a Lewis acid catalyst [9]. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile reduce cyclization efficiency by stabilizing iminium intermediates and disfavoring cyclization. Protic solvents (e.g., methanol, ethanol) promote proto-deboronation and hydrolysis side reactions, decreasing yields to 30-45% [2].
Temperature optimization studies reveal that the initial imine formation proceeds efficiently at ambient temperature (25-30°C), while the cyclization requires cryogenic conditions (-20°C to 0°C) to suppress racemization at the C3 center and prevent N-acyl migration [9]. Industrial process optimizations employ temperature-gradient protocols where imine formation occurs at 25°C for 2 hours, followed by gradual cooling to -15°C before Lewis acid addition. This approach achieves 91% yield with 98% ee for the (3S)-isomer [2].
Reaction concentration profoundly impacts cyclization efficiency due to the entropy penalty associated with the bimolecular cyclization step. Optimal concentrations range between 0.2-0.5 M in DCM, with higher concentrations ( >1.0 M) promoting oligomerization and lower concentrations ( <0.1 M) slowing reaction kinetics. Microwave-assisted synthesis at controlled temperatures (80°C, sealed vessel) reduces cyclization time from hours to minutes but requires careful pressure management and specialized equipment [9].
Table 3: Solvent and Temperature Optimization for Key Cyclization Step
Reaction Parameter | Optimal Condition | Suboptimal Condition | Yield Impact | Stereoselectivity Effect |
---|---|---|---|---|
Solvent | Dichloromethane (DCM) | Methanol | 82% vs 35% | 98% ee vs 50% ee |
Temperature | -15°C to 0°C | 25°C | 85% vs 60% | 99% ee vs 75% ee |
Catalyst Concentration | 1.2 eq BF₃·OEt₂ | 0.5 eq BF₃·OEt₂ | 88% vs 50% | Minimal effect |
Reaction Concentration | 0.3 M | 0.05 M | 85% vs 45% | Minimal effect |
Additives | 3Å molecular sieves | None | +12% yield | +5% ee |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3